Cas no 91147-20-5 (1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one)
![1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one structure](https://ko.kuujia.com/scimg/cas/91147-20-5x500.png)
91147-20-5 structure
상품 이름:1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one
1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one 화학적 및 물리적 성질
이름 및 식별자
-
- 1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one
- 1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9-oxoacridin-2-yl]-6-hydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one
- C10685
- Glycobismin-A
- 91147-20-5
- CHEBI:5462
- Q27106775
- 1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9-oxo-acridin-2-yl]-6-hydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one
- Glycobismine A
- AC1NUWDM
- 7H-Pyrano(2,3-c)acridin-7-one, 1-(9,10-dihydro-1,3-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-9-oxo-2-acridinyl)-1,2,3,12-tetrahydro-6-hydroxy-3,3-dimethyl-
- DTXSID00919926
-
- 인치: InChI=1S/C37H34N2O6/c1-18(2)14-15-21-32-30(34(42)20-11-7-9-13-24(20)39(32)5)36(44)28(35(21)43)22-17-37(3,4)45-26-16-25(40)29-31(27(22)26)38-23-12-8-6-10-19(23)33(29)41/h6-14,16,22,40,43-44H,15,17H2,1-5H3,(H,38,41)
- InChIKey: MFWOOIANDMHWSJ-UHFFFAOYSA-N
- 미소: CC(=CCC1=C2C(=C(C(=C1O)C3CC(OC4=C3C5=C(C(=C4)O)C(=O)C6=CC=CC=C6N5)(C)C)O)C(=O)C7=CC=CC=C7N2C)C
계산된 속성
- 정밀분자량: 602.241687
- 동위원소 질량: 602.241687
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 8
- 중원자 수량: 45
- 회전 가능한 화학 키 수량: 3
- 복잡도: 1180
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 119
- 소수점 매개변수 계산 참조값(XlogP): 8.6
실험적 성질
- 밀도: 1.326
- 비등점: 808.8°C at 760 mmHg
- 플래시 포인트: 442.9°C
- 굴절률: 1.67
1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one 관련 문헌
-
J. P. Michael Nat. Prod. Rep. 1995 12 77
-
2. Spectroscopic elucidation of glycobismines, first naturally occurring binary acridone alkaloids containing a carbon–carbon linkageHiroshi Furukawa,Chihiro Ito,Tomohisa Ono,Tian-Shung Wu,Chang-Sheng Kuoh J. Chem. Soc. Perkin Trans. 1 1993 471
-
M. F. Grundon Nat. Prod. Rep. 1985 2 393
-
4. Index pages
-
Sianne Schwikkard,Fanie R. van Heerden Nat. Prod. Rep. 2002 19 675
91147-20-5 (1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one) 관련 제품
- 875157-48-5(1-(4-bromobenzenesulfonyl)cyclopentane-1-carboxylic acid)
- 2407645-31-0(9-(2-Bromo-3-fluorophenyl)-3,6-di-tert-butyl-9H-carbazole)
- 2137822-57-0(5-[1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]pentanoic acid)
- 1786462-42-7(3-(2-methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one)
- 2138247-20-6(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-)
- 1806777-14-9(6-(Bromomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2161550-41-8(3-{(tert-butoxy)carbonylamino}-3-cyclohexylbutanoic acid)
- 1219960-60-7(3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride)
- 1333759-31-1(3,6-dichloro-N-(3-methylpyridin-2-yl)methylpyridine-2-carboxamide)
- 1806988-55-5(2-(Difluoromethyl)-6-methoxy-3-nitro-4-(trifluoromethyl)pyridine)
추천 공급업체
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량
